Molecular Property Differentiation: Lipophilicity and Size vs. Pyridin-4-yl Analog
The target compound exhibits substantially higher lipophilicity (XLogP3-AA = 3.4) compared with the direct pyridin-4-yl analog CID 7207479 (XLogP3-AA = 2.5), a difference of +0.9 log units, alongside a 12.2% larger molecular weight (395.4 vs. 352.4 g·mol⁻¹) and one additional hydrogen-bond acceptor (8 vs. 7) [1][2]. These differences are computed from standardized PubChem descriptors and are expected to translate into measurably distinct solubility, permeability, and protein-binding profiles [3].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, MW, HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; MW = 395.4 g·mol⁻¹; HBA = 8 |
| Comparator Or Baseline | 1-(3-Nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone (CID 7207479): XLogP3-AA = 2.5; MW = 352.4 g·mol⁻¹; HBA = 7 |
| Quantified Difference | ΔXLogP3-AA = +0.9; ΔMW = +43.0 g·mol⁻¹; ΔHBA = +1 |
| Conditions | Computed by XLogP3 3.0 and PubChem 2.1/2.2 pipeline (2021–2025 releases) [1][2] |
Why This Matters
The 0.9 log-unit lipophilicity increase falls within a range known to significantly affect membrane permeability and metabolic clearance, making the target compound a distinct tool for probing lipophilicity-driven SAR within the series.
- [1] PubChem Compound Summary CID 7206337. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7206337 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 7207479. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7207479 (accessed 2026-04-28). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
